molecular formula C14H22Cl2N2 B1139270 Gsk-lsd1 CAS No. 1431368-48-7

Gsk-lsd1

Katalognummer B1139270
CAS-Nummer: 1431368-48-7
Molekulargewicht: 289.24
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GSK-LSD1 is a chemical probe for Lysine specific demethylase 1 (LSD1), a histone demethylase found in various transcriptional co-repressor complexes . It’s involved in ES cell differentiation, hematopoiesis, and has been described as having a role in Acute Myeloid Leukemia (AML) . GSK-LSD1 is developed by GlaxoSmithKline as an irreversible, mechanism-based inhibitor of LSD1 .


Synthesis Analysis

GSK-LSD1 has been developed by GlaxoSmithKline as an irreversible, mechanism-based inhibitor of LSD1 . It inhibits LSD1 with an IC 50 of 16 nM and is > 1000 fold selective over other closely related FAD utilizing enzymes (i.e. LSD2, MAO-A, MAO-B) .


Molecular Structure Analysis

The molecular weight of GSK-LSD1 is 216.2 and its molecular formula is C14H20N2 . The IUPAC name is N-(2-phenyl-cyclopropyl)-piperidin-4-amine .


Chemical Reactions Analysis

GSK-LSD1 inhibits LSD1 with an IC 50 of 16 nM and is > 1000 fold selective over other closely related FAD utilizing enzymes (i.e. LSD2, MAO-A, MAO-B) . It induces gene expression changes in cancer cell lines (average EC 50 < 5 nM) and inhibits cancer cell line growth (average EC 50 < 5 nM) .


Physical And Chemical Properties Analysis

The physical and chemical properties of GSK-LSD1 include a molecular weight of 216.2, a molecular formula of C14H20N2, an IUPAC name of N-(2-phenyl-cyclopropyl)-piperidin-4-amine, a MollogP of 2.639, a PSA of 23.66, 2 chiral centres, 3 rotatable bonds, 2 hydrogen bond acceptors, and 2 hydrogen bond donors .

Wissenschaftliche Forschungsanwendungen

Neurogenesis in Human Neural Stem Cells

GSK-LSD1 plays a crucial role in the regulation of neurogenesis. It has been shown to regulate the differentiation of human neural stem cells by repressing genes involved in the extracellular matrix and cell adhesion pathways . This repression is critical for the switch from proliferative divisions to differentiative divisions that generate neurons in the developing brain.

Epigenetic Regulation of Gene Expression

As a histone lysine-specific demethylase, GSK-LSD1 is involved in the dynamic modulation of chromatin status, which is essential for driving gene expression during neurodevelopment . By demethylating specific histone marks, GSK-LSD1 alters the landscape of chromatin accessibility, influencing the activation and repression of key gene regulatory networks.

Cancer Research and Oncogenesis

GSK-LSD1 has been implicated in various aspects of cancer research. It promotes oncogenesis by facilitating the survival of cancer cells and creating a pro-cancer microenvironment . Its role in processes like hypoxia, epithelial-to-mesenchymal transition, and the stemness versus differentiation of cancer stem cells is of particular interest in the field.

Inflammatory Response and Immune System Regulation

The enzyme’s function extends to the regulation of inflammation and the immune system. GSK-LSD1’s activity influences the body’s inflammatory response and has implications for understanding and treating diseases where inflammation plays a significant role .

Sepsis-Induced Mortality Studies

In animal models, GSK-LSD1 has been used as an inhibitor to study sepsis-induced mortality. By inhibiting LSD1, researchers can observe the effects on survival rates and the potential pathways involved in sepsis .

HIV Latency and Activation Studies

GSK-LSD1 has also been utilized in the study of HIV latency. Researchers have used it as an inhibitor to determine if the activation of HIV latency is due to the effects of LSD1, providing insights into potential treatments for HIV .

Wirkmechanismus

Target of Action

GSK-LSD1 is a potent and selective inhibitor of the enzyme lysine-specific demethylase 1 (LSD1) . LSD1, also known as KDM1A, plays key roles in gene expression during carcinogenesis . It specifically demethylates histone lysine residues H3K4me1/2 and H3K9me1/2 . LSD1 also regulates some non-histone substrates including DNMT1, p53, STAT3, and E2F1 .

Mode of Action

GSK-LSD1 inhibits LSD1 with an IC50 of 16 nM and is > 1000 fold selective over other closely related FAD utilizing enzymes . It induces gene expression changes in cancer cell lines . The compound interacts with LSD1, inhibiting its activity and thus altering the methylation status of histones . This results in changes in gene expression patterns, which can affect various cellular processes .

Biochemical Pathways

The inhibition of LSD1 by GSK-LSD1 affects several biochemical pathways. LSD1, as an H3K4/9me eraser, could genome-wildly regulate gene expression during carcinogenesis . It suppresses gene transcription by binding to the CoREST or nucleosome remodeling and deacetylase repressive complex and also promotes transcriptional activation upon binding to androgen receptor (AR) or estrogen receptor (ER) . Inhibition of LSD1 leads to changes in these pathways, affecting cellular processes such as cell proliferation, differentiation, and stem cell self-renewal .

Pharmacokinetics

It is known that gsk-lsd1 potently inhibits the proliferation of various cancer cell lines

Result of Action

The inhibition of LSD1 by GSK-LSD1 leads to changes in gene expression patterns, which can affect various cellular processes . It has been shown to potently inhibit the proliferation of various cancer cell lines . In the context of COVID-19, GSK-LSD1 has been shown to reduce pro-inflammatory cytokines in severe COVID-19 patients’ peripheral blood mononuclear cells (PBMCs) when treated in-vitro .

Action Environment

The action of GSK-LSD1 can be influenced by various environmental factors. For instance, in the context of COVID-19, the cytokine storm triggered by the virus can influence the efficacy of GSK-LSD1

Safety and Hazards

GSK-LSD1 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Eigenschaften

IUPAC Name

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12/h1-5,12-16H,6-10H2/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASFYRLYJAZPPL-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2CC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gsk-lsd1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.